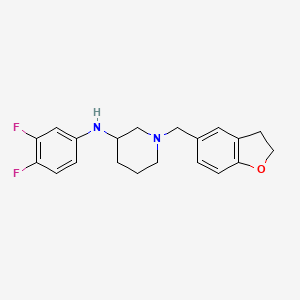![molecular formula C15H21N3O4S B6025529 N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6025529.png)
N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide” is an organic compound that contains several functional groups . It has an amine group (-NH2), a carbonyl group (C=O), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a sulfonyl group (-SO2-), and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (the piperidine ring). The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amine group could participate in reactions with acids to form amides, or it could undergo alkylation reactions. The carbonyl group could be involved in a variety of reactions, including nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make it a base, and the presence of a carbonyl group could make it a weak acid .作用機序
N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide is a selective and potent inhibitor of the proteasome. The proteasome is a large protein complex responsible for degrading intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins, which can ultimately lead to cell death. This compound specifically targets the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of most intracellular proteins.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins, which can ultimately lead to cell death. This compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome. It has also been shown to have anti-inflammatory activity by inhibiting the degradation of IκBα, which is a key regulator of the NF-κB signaling pathway.
実験室実験の利点と制限
N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has several advantages and limitations for lab experiments. One advantage is its selectivity and potency as a proteasome inhibitor. This makes it a useful tool for studying the role of the proteasome in various cellular processes. However, its potency can also be a limitation, as it may have off-target effects at higher concentrations. Another limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide. One direction is the development of more potent and selective proteasome inhibitors. This could lead to the development of more effective cancer therapies and treatments for inflammatory diseases. Another direction is the study of the proteasome in various cellular processes, such as protein quality control and antigen presentation. This could lead to a better understanding of the role of the proteasome in disease and the development of new therapies.
合成法
The synthesis of N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide involves several steps. The starting material is N-phenyl-4-piperidone, which is reacted with ethyl sulfonate to form this compound(ethylsulfonyl)-4-piperidinone. This intermediate is then reacted with L-leucine amide to form this compound(ethylsulfonyl)-4-piperidinylcarbonyl-L-leucinamide, which is the final product. The overall yield of this synthesis is approximately 20%.
科学的研究の応用
N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have antitumor activity in various cancer cell lines, including multiple myeloma, leukemia, and solid tumors. It has also been shown to have anti-inflammatory activity, which makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(4-carbamoylphenyl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-2-23(21,22)18-9-3-4-12(10-18)15(20)17-13-7-5-11(6-8-13)14(16)19/h5-8,12H,2-4,9-10H2,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLELNPDUIOKJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6025446.png)
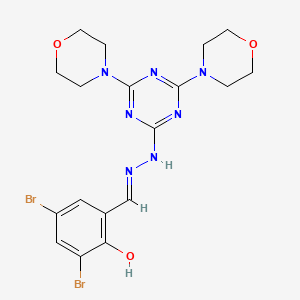
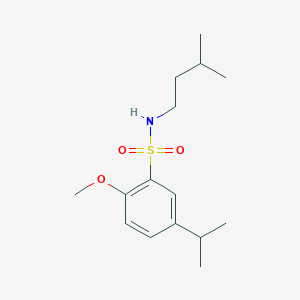
![N-(2,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B6025475.png)
![N-(4-fluorobenzyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6025480.png)

![N'-[1-(cyclohexylmethyl)-3-piperidinyl]-N,N-dimethylsuccinamide](/img/structure/B6025486.png)
![5-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B6025498.png)
![1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B6025501.png)
![1-(diethylamino)-3-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6025521.png)
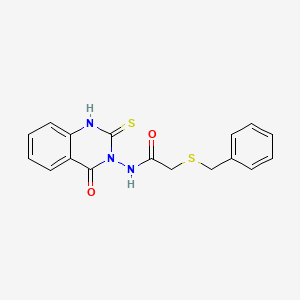
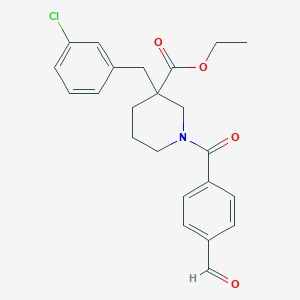
![4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide](/img/structure/B6025538.png)
